molecular formula C8H17ClO3S B13637701 2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride

2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride

Cat. No.: B13637701
M. Wt: 228.74 g/mol
InChI Key: DEVYGFRVRCNBLQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in substitution reactions, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethyl-3-propoxypropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2,2-Dimethyl-3-propoxypropane-1-sulfonic acid+SOCl22,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride+SO2+HCl\text{2,2-Dimethyl-3-propoxypropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,2-Dimethyl-3-propoxypropane-1-sulfonic acid+SOCl2​→2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Alcohols: React to form sulfonate esters. The reaction may require a base and is often conducted at low temperatures to prevent side reactions.

    Thiols: React to form sulfonothioates. This reaction is usually performed under mild conditions to avoid decomposition of the thiol.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group. The nucleophile displaces the chloride ion, resulting in the formation of a new covalent bond with the sulfonyl group. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): Another aromatic sulfonyl chloride commonly used in organic synthesis.

Uniqueness

2,2-Dimethyl-3-propoxypropane-1-sulfonyl chloride is unique due to its branched aliphatic structure, which imparts different steric and electronic properties compared to simpler or aromatic sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C8H17ClO3S

Molecular Weight

228.74 g/mol

IUPAC Name

2,2-dimethyl-3-propoxypropane-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClO3S/c1-4-5-12-6-8(2,3)7-13(9,10)11/h4-7H2,1-3H3

InChI Key

DEVYGFRVRCNBLQ-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(C)(C)CS(=O)(=O)Cl

Origin of Product

United States

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